6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Catalog No.
S14446307
CAS No.
M.F
C9H10F3NO5
M. Wt
269.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid...

Product Name

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

IUPAC Name

6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C9H10F3NO5

Molecular Weight

269.17 g/mol

InChI

InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)

InChI Key

QOLUCNMESQIQBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid trifluoroacetate is a highly constrained, cyclobutane-fused proline surrogate engineered for advanced peptide and small-molecule drug discovery. By incorporating a rigid [3.2.0] bicyclic core, it enforces a strict trans-amide backbone conformation and increases the fraction of sp3-hybridized carbons (Fsp3) in target scaffolds [1]. Crucially, the presence of the 6-oxo moiety provides an orthogonal handle for late-stage diversification, such as reductive amination or spirocycle formation, which is impossible with unfunctionalized analogs. The compound is supplied as a stable trifluoroacetic acid (TFA) salt to ensure optimal shelf-life and high solubility in polar aprotic solvents essential for solid-phase peptide synthesis (SPPS).

Attempting to substitute this specific scaffold with standard L-proline or alternative bicyclic systems (e.g., 3-azabicyclo[3.1.0]hexanes) fundamentally alters the pyrrolidine ring pucker, resulting in a loss of the extreme trans-amide conformational bias required for specific target binding [1]. Furthermore, utilizing an unfunctionalized 3-azabicyclo[3.2.0]heptane core eliminates the critical C6 ketone vector, completely blocking late-stage functionalization strategies. From a processability standpoint, procuring the free base or hydrochloride (HCl) salt instead of the TFA salt frequently leads to poor solubility during coupling cycles and increases the risk of premature degradation, such as diketopiperazine formation or decarboxylation during storage .

Conformational Restriction: Trans-Amide Bias

The incorporation of the 3-azabicyclo[3.2.0]heptane core drastically shifts the thermodynamic equilibrium of the preceding amide bond. Studies on related cyclobutane-fused proline analogs demonstrate an extraordinary prevalence for the trans-amide conformation, achieving a K_trans/cis ratio exceeding 100, whereas standard L-proline typically exhibits a K_trans/cis ratio of approximately 4 [1]. This extreme trans-bias is critical for stabilizing specific secondary structures in therapeutic peptides and peptidomimetics.

Evidence DimensionAmide bond K_trans/cis ratio
Target Compound DataK_trans/cis > 100 (bicyclic core)
Comparator Or BaselineStandard L-proline (K_trans/cis ~ 4)
Quantified Difference>25-fold increase in trans-amide preference
ConditionsModel peptide systems in aqueous/buffer solutions

Procuring this constrained scaffold allows medicinal chemists to lock peptide backbones into active trans-conformations, directly improving target affinity and reducing entropic penalties upon binding.

Late-Stage Functionalization via the 6-Oxo Handle

The defining advantage of the 6-oxo derivative over the unfunctionalized 3-azabicyclo[3.2.0]heptane core is its capacity for downstream derivatization. The ketone at the C6 position serves as a reliable electrophilic center for reductive aminations, Grignard additions, or spirocyclizations, typically proceeding in >70% yields under standard conditions [1]. In contrast, the unfunctionalized [3.2.0] core offers zero orthogonal handles for late-stage diversification, forcing chemists to rely entirely on N- or C-terminal modifications.

Evidence DimensionAccessible orthogonal functionalization vectors
Target Compound Data1 highly reactive vector (C6 ketone) enabling >70% yield derivatizations
Comparator Or BaselineUnfunctionalized 3-azabicyclo[3.2.0]heptane (0 orthogonal vectors)
Quantified DifferenceAbsolute gain of a late-stage diversification site
ConditionsStandard late-stage functionalization (e.g., reductive amination)

The 6-oxo handle allows drug discovery teams to rapidly generate diverse libraries from a single advanced intermediate, significantly reducing synthetic bottlenecks.

Processability and Stability of the TFA Salt

The selection of the trifluoroacetic acid (TFA) salt is critical for practical laboratory workflows. Free base forms of highly constrained unnatural amino acids are notoriously prone to degradation, including decarboxylation or intermolecular diketopiperazine formation. The TFA salt ensures long-term bench stability and provides >100 mg/mL solubility in standard coupling solvents like DMF and NMP . Conversely, HCl salts of similar zwitterionic compounds frequently suffer from hygroscopicity, leading to variable weighing accuracy and sluggish dissolution during automated SPPS.

Evidence DimensionSPPS solvent solubility and handling stability
Target Compound DataTFA salt (>100 mg/mL in DMF, non-hygroscopic)
Comparator Or BaselineHCl salt (hygroscopic, lower DMF solubility) / Free base (prone to degradation)
Quantified DifferenceSuperior dissolution kinetics and extended shelf-life
ConditionsStandard automated solid-phase peptide synthesis (SPPS) protocols

Procuring the TFA salt form directly prevents failed coupling cycles and material loss during expensive automated peptide synthesis runs.

Conformationally Locked Peptidomimetics

Directly utilizes the extreme trans-amide bias of the [3.2.0] core to design rigidified therapeutic peptides with enhanced target affinity and proteolytic stability [1].

Spirocyclic and Functionalized Library Generation

Leverages the 6-oxo handle for late-stage reductive amination or Grignard addition, enabling the rapid synthesis of diverse Fsp3-rich libraries for high-throughput screening [2].

Automated Solid-Phase Peptide Synthesis (SPPS)

Benefits from the excellent DMF/NMP solubility and non-hygroscopic nature of the TFA salt, ensuring high coupling efficiencies and reproducible yields in automated workflows .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

269.05110691 g/mol

Monoisotopic Mass

269.05110691 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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